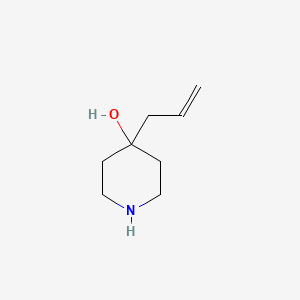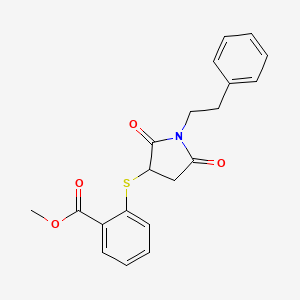
Methyl 2-((2,5-dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((2,5-dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoate is a complex organic compound that features a pyrrolidine ring, a benzoate ester, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2,5-dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoate typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a γ-amino acid or a γ-lactam.
Introduction of the Thioether Linkage: This step involves the reaction of the pyrrolidine derivative with a thiol compound under conditions that promote the formation of a thioether bond.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2,5-dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives of the pyrrolidine ring.
Substitution: Carboxylic acid derivative.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting neurological pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of thioether-containing compounds with biological systems, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of Methyl 2-((2,5-dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thioether linkage and the pyrrolidine ring are likely to play key roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((2,5-dioxo-1-phenethylpyrrolidin-3-yl)thio)acetate: Similar structure but with an acetate ester instead of a benzoate ester.
Ethyl 2-((2,5-dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-((2,5-dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
methyl 2-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-25-20(24)15-9-5-6-10-16(15)26-17-13-18(22)21(19(17)23)12-11-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTJCGDAEQOFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2CC(=O)N(C2=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide](/img/structure/B2622835.png)
![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2622836.png)
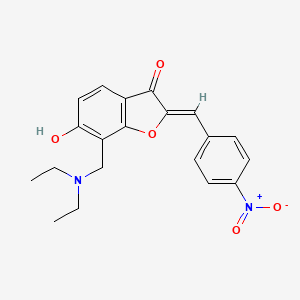
![2-chloro-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2622841.png)
![4-{[(Phenoxyacetyl)amino]methyl}benzoic acid](/img/structure/B2622842.png)
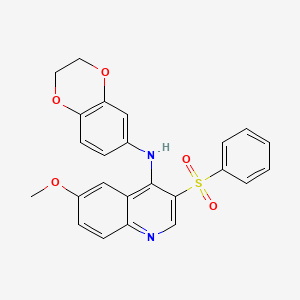
![2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2622844.png)
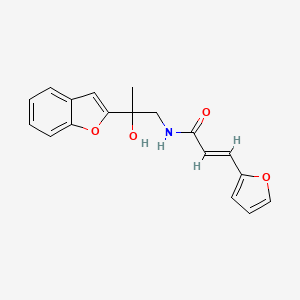

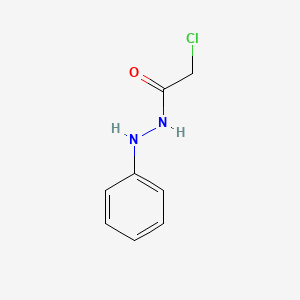
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol](/img/structure/B2622848.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propynyl N-(4-methoxyphenyl)carbamate](/img/structure/B2622854.png)
